molecular formula C18H17N3O2 B14356170 N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide CAS No. 90789-17-6

N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

Cat. No.: B14356170
CAS No.: 90789-17-6
M. Wt: 307.3 g/mol
InChI Key: BIIYCQSHSFEHFS-UHFFFAOYSA-N
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Description

N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is a structurally complex acetamide derivative featuring a pyrazole ring fused to a cyclohexadienone moiety. Its unique architecture, combining electron-rich (pyrazole) and electron-deficient (cyclohexadienone) regions, makes it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

90789-17-6

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1-phenylpyrazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C18H17N3O2/c1-12-10-17(20-21(12)15-6-4-3-5-7-15)16-11-14(19-13(2)22)8-9-18(16)23/h3-11,23H,1-2H3,(H,19,22)

InChI Key

BIIYCQSHSFEHFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C3=C(C=CC(=C3)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 4-nitrophenyl substituent in enhances bioactivity (e.g., antifungal) due to increased electrophilicity, whereas the target compound’s cyclohexadienone moiety may confer similar reactivity.
  • Hydrogen Bonding: The acetamide group in all compounds facilitates N—H⋯O interactions, but the target compound’s cyclohexadienone oxo group introduces additional hydrogen-bonding sites, which may enhance crystal packing efficiency.

Hydrogen Bonding and Crystal Packing

The target compound’s hydrogen-bonding network can be inferred from analogous systems:

  • N—H⋯O Interactions: In , the amide group forms R₂²(10) motifs with pyrazole ring oxygens, creating 1D chains. The target compound’s additional oxo group on the cyclohexadienone may generate R₂²(8) or larger motifs, extending dimensionality.
  • C—H⋯O Weak Interactions: Similar to , weak interactions involving aromatic C—H groups and nitro/oxo substituents likely contribute to supramolecular assembly. The cyclohexadienone’s conjugated system may promote stronger C—H⋯O contacts due to polarization .

Research Findings and Implications

  • Structural Insights: X-ray crystallography (using SHELX and ORTEP methodologies) reveals that substituent geometry directly impacts molecular packing. The target compound’s planar pyrazole and non-planar cyclohexadienone may induce unique lattice distortions.
  • Design Strategies: Introducing electron-deficient moieties (e.g., cyclohexadienone) alongside hydrogen-bonding acetamide groups could optimize bioactivity and crystallinity synergistically .

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